3-Benzylpyrido[3,2-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylpyrido[3,2-e][1,2,4]triazine is a heterocyclic compound featuring a fused ring system that includes a pyridine ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylpyrido[3,2-e][1,2,4]triazine typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This reaction proceeds under mild conditions and yields the desired triazine derivative. Another method involves the use of α-imino esters derived from nitriles, which are more accessible than aldehydes and ortho esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzylpyrido[3,2-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common due to the electron-deficient nature of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-Benzylpyrido[3,2-e][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzylpyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s electron-deficient triazine ring facilitates interactions with nucleophilic sites on proteins and other biomolecules . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: Shares the triazine ring but lacks the fused pyridine ring.
3-Benzylpyridine: Contains the benzyl and pyridine moieties but lacks the triazine ring.
Pyrido[3,2-e][1,2,4]triazine: Similar structure but without the benzyl group
Uniqueness
3-Benzylpyrido[3,2-e][1,2,4]triazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
59850-37-2 |
---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-benzylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)9-12-15-11-7-4-8-14-13(11)17-16-12/h1-8H,9H2 |
InChI Key |
HNMRWJSGOYYDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.